molecular formula C15H15NO2 B067397 (R)-2-Amino-3-biphenyl-3-yl-propionic acid CAS No. 164172-95-6

(R)-2-Amino-3-biphenyl-3-yl-propionic acid

Cat. No.: B067397
CAS No.: 164172-95-6
M. Wt: 241.28 g/mol
InChI Key: XXPHIHDDXCFWMS-CQSZACIVSA-N
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Description

®-2-Amino-3-biphenyl-3-yl-propionic acid is an organic compound that belongs to the class of amino acids It features a biphenyl group attached to the alpha carbon of the amino acid structure, making it unique among amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-biphenyl-3-yl-propionic acid typically involves the following steps:

    Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Amino Acid Formation: The biphenyl group is then introduced to the alpha carbon of the amino acid backbone through a series of reactions, including protection and deprotection of functional groups, and amination reactions.

Industrial Production Methods

Industrial production of ®-2-Amino-3-biphenyl-3-yl-propionic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis methods is crucial to obtain the desired ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-2-Amino-3-biphenyl-3-yl-propionic acid can undergo oxidation reactions, typically at the amino group or the biphenyl moiety.

    Reduction: Reduction reactions can be performed on the carboxyl group to form alcohol derivatives.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the amino group or biphenyl moiety.

    Reduction: Alcohol derivatives of the carboxyl group.

    Substitution: Functionalized biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-biphenyl-3-yl-propionic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study protein-ligand interactions due to its amino acid backbone. It can also serve as a probe to investigate the role of biphenyl-containing amino acids in protein function and stability.

Medicine

In medicine, ®-2-Amino-3-biphenyl-3-yl-propionic acid has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its biphenyl group provides unique properties that can be exploited in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-biphenyl-3-yl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a single phenyl group.

    Tyrosine: An amino acid with a phenol group attached to the benzene ring.

    Tryptophan: An amino acid with an indole group.

Uniqueness

®-2-Amino-3-biphenyl-3-yl-propionic acid is unique due to the presence of a biphenyl group, which provides additional aromaticity and potential for π-π interactions. This distinguishes it from other amino acids and allows for unique applications in various fields.

Properties

IUPAC Name

(2R)-2-amino-3-(3-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPHIHDDXCFWMS-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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